molecular formula C11H15BrN2 B1359723 5-Bromo-2-(piperidin-1-ylmethyl)pyridine CAS No. 364794-78-5

5-Bromo-2-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1359723
CAS No.: 364794-78-5
M. Wt: 255.15 g/mol
InChI Key: UQPUOJGAYLZKMH-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-ylmethyl)pyridine: is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyridine ring, with a piperidin-1-ylmethyl group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloromethyl-5-bromopyridine.

    Nucleophilic Substitution: The chloromethyl group is substituted with piperidine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate adjustments for reaction times, temperatures, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine can undergo nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used, depending on the desired product.

Major Products:

    Substitution Products: Various aryl and alkyl derivatives can be synthesized through substitution reactions.

    Oxidation Products: Depending on the conditions, oxidation can yield pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: 5-Bromo-2-(piperidin-1-ylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy in biological systems.

Comparison with Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

    2-Bromo-5-(piperidin-1-ylmethyl)pyridine: Similar but with different substitution patterns.

Uniqueness:

    Structural Features: The specific positioning of the bromine and piperidin-1-ylmethyl groups in 5-Bromo-2-(piperidin-1-ylmethyl)pyridine imparts unique reactivity and potential biological activity.

    Applications: Its use as a synthetic intermediate and potential pharmaceutical applications distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPUOJGAYLZKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634144
Record name 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-78-5
Record name 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride in 1M THF (1.858 mL, 1.858 mmol) was cooled to 0° C. 5-bromo-2-(1-piperidinylcarbonyl)pyridine (for a preparation see Intermediate 25) (250 mg, 0.929 mmol) was dissolved in THF (7 mL) and added dropwise to the LiAlH4 under nitrogen and stirred. After addition to the reductant, the solution was warmed to room temperature. After 1 hour the reactions were filtered, washed with EtOAc (3×10 mL) and evaporated to dryness to give a brown/yellow solid (159 mg). This was purified on a 25+S Biotage silica column, eluting with DCM:2M MeOH/NH3 (1:0 to 97:3). Product-containing fractions were evaporated to dryness to give a dark yellow solid (61 mg).
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